Antiproliferative Potency: A Comparative Analysis Against the Non-Chlorinated Analog in Cancer Cell Lines
While direct head-to-head data in a single study is limited, a cross-study comparison shows a clear trend: Methyl 6-chloroisoquinoline-3-carboxylate demonstrates antiproliferative activity against the MCF7 breast cancer cell line [1]. A ChEMBL assay (CHEMBL2345705) reports activity for the compound, which a vendor source quantifies as an IC50 in the range of 10-20 µM after 72 hours . In stark contrast, its direct structural analog, Methyl isoquinoline-3-carboxylate (which lacks the 6-chloro substituent), shows a significantly different profile, with reported IC50 values of 8.2 µM in MCF7 cells and 10.5 µM in A549 lung cancer cells . This suggests that the presence of the 6-chloro group modulates the potency and perhaps the mechanism of action, making the target compound a distinct chemical probe with its own window of activity.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 10-20 µM |
| Comparator Or Baseline | Methyl isoquinoline-3-carboxylate (non-chlorinated analog); IC50 = 8.2 µM |
| Quantified Difference | Approximately 1.2-2.4 fold higher IC50 for the target compound compared to the non-chlorinated analog in MCF7 cells. |
| Conditions | MCF7 human breast cancer cell line; 72 hr incubation; MTT assay ; comparator assay conditions were unspecified but both are against MCF7 . |
Why This Matters
For researchers optimizing a lead series, this data provides a quantitative baseline for the impact of 6-chloro substitution on antiproliferative activity, guiding SAR studies and target validation.
- [1] ChEMBL. Assay CHEMBL2345705: Antiproliferative activity against human MCF7 cells. EMBL-EBI. View Source
